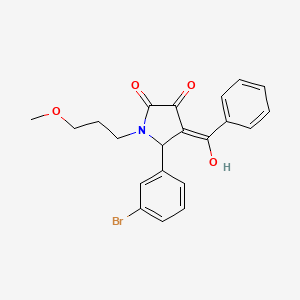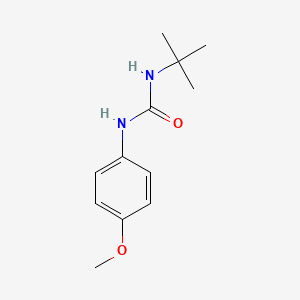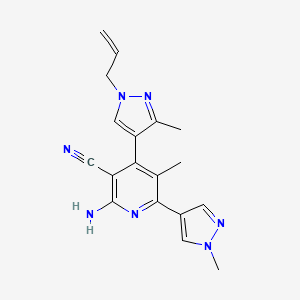
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as EiB-187, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is known to interact with a variety of other proteins, including ion channels, G protein-coupled receptors, and enzymes. By modulating the activity of the sigma-1 receptor, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may be able to affect a wide range of cellular processes.
Biochemical and Physiological Effects
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. In addition, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for the study of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of research that is currently being explored is the potential use of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are interested in further exploring the mechanism of action of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, which may provide insights into the function of the sigma-1 receptor and its role in various cellular processes. Finally, researchers are interested in developing new derivatives of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide that may have improved potency and selectivity for the sigma-1 receptor.
合成法
The synthesis of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with diethyl malonate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to yield N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. This synthesis method has been optimized to yield high purity and high yields of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.
科学的研究の応用
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has also been shown to have a modulatory effect on the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
特性
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-5-21(6-2)19(24)22-11-9-14(10-12-22)18(23)20-16-13-15(25-3)7-8-17(16)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCOZMHTAZKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-2-phenylpiperazine](/img/structure/B5293670.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
